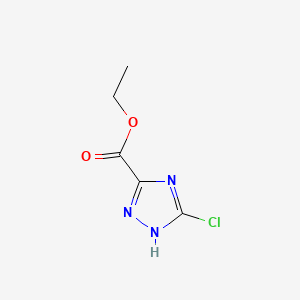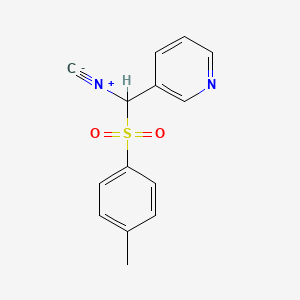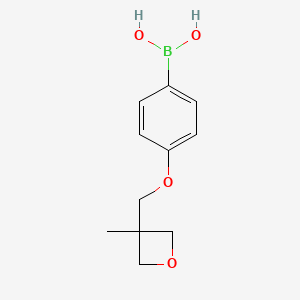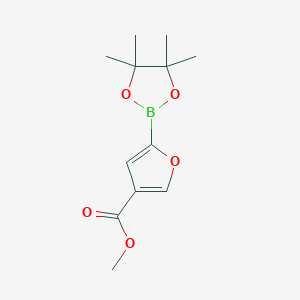
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Descripción general
Descripción
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using a variety of methods and has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Aplicaciones Científicas De Investigación
-
Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : The reaction typically involves the use of a palladium catalyst under specific conditions .
- Results : The outcome is the formation of pinacol benzyl boronate .
-
Hydroboration of Alkynes and Alkenes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method : The reaction typically involves the use of transition metal catalysts .
- Results : The outcome is the formation of boronate compounds .
-
Synthesis of Cholinergic Drugs
- Field : Medicinal Chemistry
- Application : The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals. It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
- Method : The exact method of synthesis is not specified .
- Results : The outcome is the synthesis of cholinergic drugs .
-
Synthesis of Novel Copolymers
- Field : Polymer Chemistry
- Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The exact method of synthesis is not specified .
- Results : The outcome is the formation of novel copolymers .
-
Coupling with Aryl Iodides
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Method : The reaction typically involves the use of a copper catalyst .
- Results : The outcome is the formation of aryl boronates .
-
Asymmetric Hydroboration of 1,3-Enynes
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
- Method : The reaction typically involves the use of specific conditions .
- Results : The outcome is the formation of chiral allenyl boronates .
-
Synthesis of 1H-Imidazole Derivatives
- Field : Organic Chemistry
- Application : The compound 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, which shows some similarities with the title compound, is used in the synthesis of 1H-imidazole derivatives .
- Method : The exact method of synthesis is not specified .
- Results : The outcome is the synthesis of 1H-imidazole derivatives .
-
Synthesis of Pyrimidine Derivatives
- Field : Organic Chemistry
- Application : The compound 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, which shows some similarities with the title compound, is used in the synthesis of pyrimidine derivatives .
- Method : The exact method of synthesis is not specified .
- Results : The outcome is the synthesis of pyrimidine derivatives .
-
Synthesis of Isoindolinone Derivatives
- Field : Organic Chemistry
- Application : The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-isoindolinone, which shows some similarities with the title compound, is used in the synthesis of isoindolinone derivatives .
- Method : The exact method of synthesis is not specified .
- Results : The outcome is the synthesis of isoindolinone derivatives .
Propiedades
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-6-8(7-16-9)10(14)15-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMMMHGDFUIABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682316 | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
CAS RN |
1111096-29-7 | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxycarbonyl)furan-2-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)
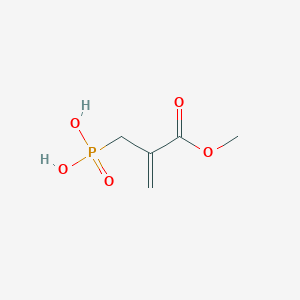
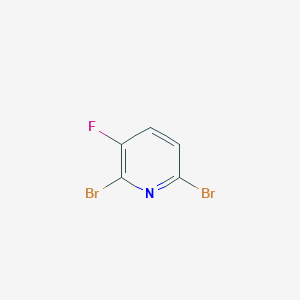
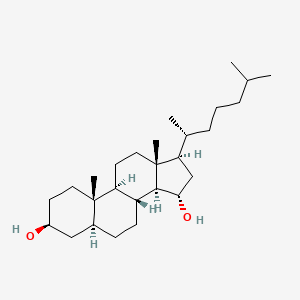
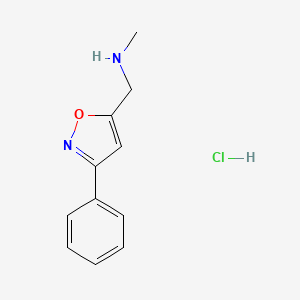
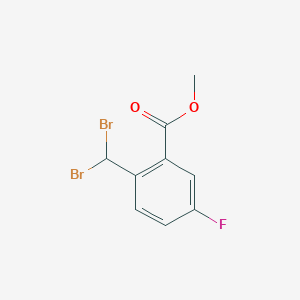
![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)
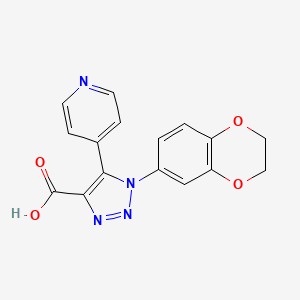
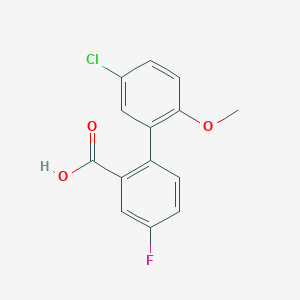
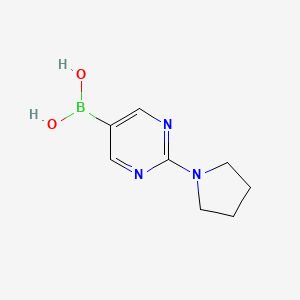
![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)
